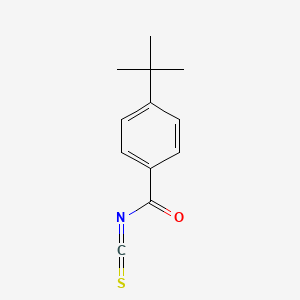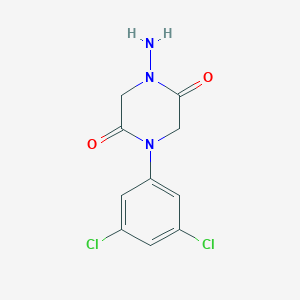
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Vue d'ensemble
Description
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide, also known as CPDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPDS is a sulphonamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has been shown to inhibit carbonic anhydrase IX, which is overexpressed in many cancer cells, leading to a decrease in tumor growth. N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has also been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a decrease in tumor growth. N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease, which may help to slow the progression of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is its relatively low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide. One area of interest is the development of new cancer therapies based on N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide. Another area of interest is the further investigation of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide as a potential treatment for Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide and to identify any potential side effects or toxicity associated with its use.
In conclusion, N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is a sulphonamide derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has been shown to exhibit potent anticancer activity and has been investigated for its potential use in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide and to identify any potential side effects or toxicity associated with its use.
Applications De Recherche Scientifique
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
N-(2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-9(2-1-5-15-11)16-19(17,18)10-4-3-7(13)6-8(10)14/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIGWIMQQHTNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3042857.png)
![[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-pyridin-2-ylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042858.png)
![N'1-(2-chloroacetyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}ethanohydrazide](/img/structure/B3042860.png)

![1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3042864.png)


![N1-(4-fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide](/img/structure/B3042868.png)
![N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042869.png)
![1-[(Z)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-3-(2,4-dimethylphenyl)thiourea](/img/structure/B3042872.png)
![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)
![2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine](/img/structure/B3042875.png)
![2-Chloro-4-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]-6-methoxypyridine](/img/structure/B3042876.png)
